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molecular formula C8H10O5 B102460 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-85-1

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B102460
M. Wt: 186.16 g/mol
InChI Key: DVLSQHLXPRYYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957915

Procedure details

10g of meldrum acid were dissolved in 39 ml of trimethylorthoformate and the mixture refluxed at 90° C. under nitrogen atmosphere for 3 hours. After cooling at room temperature, pale yellow solid was collected by filtration. washed with a small amount of trimethylorthoformate, petroleum ether, then dried to yield 7.8 g product.
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH3:11][O:12][CH:13](OC)OC>>[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[C:6](=[CH:11][O:12][CH3:13])[C:4](=[O:5])[O:3]1

Inputs

Step One
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
39 mL
Type
reactant
Smiles
COC(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
FILTRATION
Type
FILTRATION
Details
pale yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of trimethylorthoformate, petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)=COC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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